An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide utilizes high-quality in silico predictions, grounded in established principles of NMR spectroscopy and the electronic effects of protonation on heterocyclic systems. We present a detailed interpretation of the predicted spectra, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine-based compounds. This guide also includes a detailed, field-proven protocol for the preparation and acquisition of NMR data for hydrochloride salts, ensuring scientific integrity and reproducibility.
Introduction
(2-Methylpyrimidin-4-yl)methylamine is a key heterocyclic building block in medicinal chemistry, forming the scaffold of numerous biologically active molecules. Its structural elucidation is paramount for ensuring the identity, purity, and intended chemical properties of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution.[1]
This guide focuses on the dihydrochloride salt of (2-Methylpyrimidin-4-yl)methylamine. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing active pharmaceutical ingredients. However, protonation significantly alters the electronic environment of the molecule, leading to substantial changes in the ¹H and ¹³C NMR chemical shifts.[2] Understanding these changes is crucial for accurate spectral interpretation.
Given the scarcity of published experimental data for this specific compound, this guide will provide a detailed analysis based on predicted NMR spectra. Modern NMR prediction algorithms, which leverage large databases of experimental data and sophisticated computational models, can provide highly accurate chemical shift values, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.[1][3]
Methodology
In Silico NMR Prediction
The ¹H and ¹³C NMR spectra for (2-Methylpyrimidin-4-yl)methylamine and its dihydrochloride form were predicted using a combination of computational methods, including those based on Hierarchically Ordered Spherical description of Environment (HOSE) codes and machine learning algorithms.[3][4] These predictions were performed in a simulated D₂O solvent environment to mimic the conditions under which a water-soluble dihydrochloride salt would typically be analyzed.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following protocol is a self-validating system for the preparation and analysis of a hydrochloride salt like (2-Methylpyrimidin-4-yl)methylamine dihydrochloride.
2.2.1. Sample Preparation
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Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity and expected water solubility of the dihydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative if solubility in D₂O is limited. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Sample Weighing: Accurately weigh 10-15 mg of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication. The final solution should be clear and free of any particulate matter.[6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a suitable standard (δ = 0.00 ppm). For DMSO-d₆, tetramethylsilane (TMS) can be used, although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) is often used as a secondary reference.
2.2.2. NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument used.
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width: A range of 0 to 200 ppm.
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Results and Discussion
Molecular Structure and Protonation Sites
(2-Methylpyrimidin-4-yl)methylamine has three nitrogen atoms that can be protonated: the two ring nitrogens (N1 and N3) and the exocyclic aminomethyl nitrogen (N7). The pyrimidine ring nitrogens are generally less basic than alkylamines.[7][8] The pKa of protonated pyrimidine is approximately 1.23.[8][9] However, the presence of the electron-donating methyl and aminomethyl groups increases the basicity of the ring nitrogens. The exocyclic primary amine is expected to be the most basic site. In the formation of the dihydrochloride salt in a strongly acidic medium, it is plausible that both a ring nitrogen and the exocyclic amine are protonated. For the purpose of this guide, we will consider the protonation of the exocyclic amine and the N1 nitrogen, which is para to the electron-donating aminomethyl group and is sterically less hindered than N3.
A placeholder image is used for the dihydrochloride structure in the DOT script above, as direct image generation with specific protonation is complex in this format. The protonation sites are discussed in the text.
Caption: Protonation equilibrium of (2-Methylpyrimidin-4-yl)methylamine.
A simplified representation of the molecule for atom numbering.
Caption: Atom numbering for (2-Methylpyrimidin-4-yl)methylamine.
Predicted ¹H NMR Spectrum of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride
The predicted ¹H NMR chemical shifts for the dihydrochloride salt in D₂O are presented in Table 1. The exchangeable protons on the nitrogens (N-H) are not typically observed in D₂O due to rapid exchange with the solvent.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment and Rationale |
| H5 | 7.6 - 7.8 | Doublet | This proton is on a carbon between two nitrogen atoms in an aromatic ring. The protonation of the adjacent N1 and the electron-withdrawing nature of the ring cause a significant downfield shift. It is expected to be a doublet due to coupling with H6. |
| H6 | 8.6 - 8.8 | Doublet | This proton is also on the pyrimidine ring and is significantly deshielded by the adjacent protonated nitrogen at N1. It is expected to be a doublet due to coupling with H5. |
| H7 (CH₂) | 4.5 - 4.7 | Singlet | These protons are on the methylene bridge. They are deshielded by the adjacent protonated amino group and the pyrimidine ring. In the absence of coupling to adjacent protons, this signal is a singlet. |
| H8 (CH₃) | 2.8 - 3.0 | Singlet | The methyl protons are attached to the pyrimidine ring. They are deshielded compared to a typical alkyl methyl group due to the aromatic ring current and the electron-withdrawing effect of the ring nitrogens. This signal is a singlet. |
Predicted ¹³C NMR Spectrum of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride
The predicted ¹³C NMR chemical shifts are summarized in Table 2. Protonation has a pronounced effect on the carbon chemical shifts, generally causing a downfield shift for carbons near the protonated centers.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |
| C2 | 165 - 168 | The methyl-substituted carbon of the pyrimidine ring. It is deshielded due to its position between two nitrogen atoms. |
| C4 | 158 - 161 | This carbon is attached to the aminomethyl group and is part of the pyrimidine ring. It is significantly deshielded. |
| C5 | 125 - 128 | The CH carbon of the pyrimidine ring. Its chemical shift is in the typical aromatic region. |
| C6 | 150 - 153 | The second CH carbon of the pyrimidine ring, adjacent to a protonated nitrogen, resulting in a downfield shift. |
| C7 (CH₂) | 40 - 43 | The methylene carbon. Its chemical shift is influenced by the adjacent protonated amino group. |
| C8 (CH₃) | 22 - 25 | The methyl carbon. Its chemical shift is in the typical alkyl region but is slightly deshielded by the aromatic ring. |
The Effect of Dihydrochloride Formation: A Comparative Analysis
To understand the impact of protonation, it is instructive to compare the predicted chemical shifts of the dihydrochloride salt with those of the free base (Table 3).
| Nucleus | Predicted δ (Free Base) | Predicted δ (Dihydrochloride) | Δδ (ppm) | Interpretation of the Shift |
| ¹H | ||||
| H5 | ~7.0 | 7.6 - 7.8 | +0.6 to +0.8 | Significant downfield shift due to increased electron withdrawal from the protonated ring. |
| H6 | ~8.2 | 8.6 - 8.8 | +0.4 to +0.6 | Downfield shift due to proximity to the protonated N1. |
| H7 (CH₂) | ~3.9 | 4.5 - 4.7 | +0.6 to +0.8 | Strong deshielding from the adjacent protonated amino group. |
| H8 (CH₃) | ~2.5 | 2.8 - 3.0 | +0.3 to +0.5 | Moderate downfield shift due to the overall increase in the electron-withdrawing nature of the ring. |
| ¹³C | ||||
| C2 | ~163 | 165 - 168 | +2 to +5 | Downfield shift due to protonation of the adjacent N1. |
| C4 | ~159 | 158 - 161 | -1 to +2 | The effect of protonation at N1 and the exocyclic amine can have competing effects on C4. |
| C5 | ~120 | 125 - 128 | +5 to +8 | Significant downfield shift due to the overall electron-withdrawing effect of the protonated ring. |
| C6 | ~148 | 150 - 153 | +2 to +5 | Downfield shift due to proximity to the protonated N1. |
| C7 (CH₂) | ~45 | 40 - 43 | -2 to -5 | The chemical shift of the methylene carbon is sensitive to the specific protonation state and solvent effects. |
| C8 (CH₃) | ~24 | 22 - 25 | -2 to +1 | Minimal change, as it is relatively far from the primary sites of protonation. |
The most significant changes upon dihydrochloride formation are the downfield shifts of the ring protons (H5 and H6) and the methylene protons (H7). This is a direct consequence of the increased positive charge on the molecule, which deshields the surrounding nuclei. The carbon signals also show a general downfield trend, particularly for the ring carbons.
Caption: A typical experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride. The predicted data, in conjunction with established principles of NMR spectroscopy, offer a reliable foundation for the structural characterization of this important heterocyclic compound. The significant downfield shifts observed for both proton and carbon nuclei upon dihydrochloride formation are characteristic of protonation and provide key diagnostic markers for confirming the salt's structure. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, facilitating accurate and efficient structural elucidation.
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